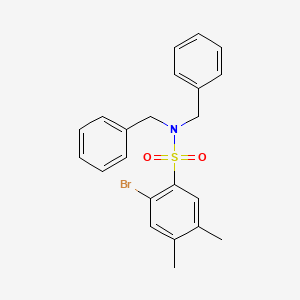

N,N-dibenzyl-2-bromo-4,5-dimethylbenzenesulfonamide

Descripción

N,N-Dibenzyl-2-bromo-4,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a sulfonamide core substituted with two benzyl groups on the nitrogen atom, a bromine atom at the 2-position, and methyl groups at the 4- and 5-positions of the aromatic ring. This compound’s structural complexity arises from the interplay of electron-withdrawing (bromine) and electron-donating (methyl) substituents, which influence its electronic, steric, and physicochemical properties. This article compares the target compound with similar derivatives, emphasizing structural, electronic, and reactivity differences.

Propiedades

IUPAC Name |

N,N-dibenzyl-2-bromo-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrNO2S/c1-17-13-21(23)22(14-18(17)2)27(25,26)24(15-19-9-5-3-6-10-19)16-20-11-7-4-8-12-20/h3-14H,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYSGVCZQZBYQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Br)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2-bromo-4,5-dimethylbenzenesulfonamide typically involves the reaction of 2-bromo-4,5-dimethylbenzenesulfonyl chloride with dibenzylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of N,N-dibenzyl-2-bromo-4,5-dimethylbenzenesulfonamide may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: N,N-dibenzyl-2-bromo-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted sulfonamides.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines.

Aplicaciones Científicas De Investigación

N,N-dibenzyl-2-bromo-4,5-dimethylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antibacterial or antifungal properties.

Materials Science: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

Biological Studies: It is used in the study of enzyme inhibition and protein interactions, providing insights into biochemical pathways and mechanisms.

Mecanismo De Acción

The mechanism of action of N,N-dibenzyl-2-bromo-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This can lead to the disruption of biochemical pathways, resulting in various biological effects.

Comparación Con Compuestos Similares

Structural and Electronic Comparison with Similar Compounds

The table below highlights key structural differences between N,N-dibenzyl-2-bromo-4,5-dimethylbenzenesulfonamide and its closest analog, N,N-dibenzyl-4-methylbenzenesulfonamide , as well as hypothetical comparisons to other sulfonamides (e.g., chloro-substituted derivatives).

Key Observations :

- Steric Effects : The 2-bromo and 4,5-dimethyl substituents create substantial steric hindrance, likely reducing rotational freedom in the sulfonamide group and influencing crystal packing (e.g., halogen bonding for Br vs. van der Waals interactions for Me).

- Crystal Structure : For N,N-dibenzyl-4-methylbenzenesulfonamide , crystallographic data reveals a planar sulfonamide group (S–N bond length: ~1.63 Å) and a torsion angle of ~80° between the benzene ring and sulfonamide plane . The addition of bromine and a second methyl group in the target compound could distort this planarity due to steric clashes.

Physicochemical Properties and Reactivity

Solubility and Melting Points

- Target Compound: The bromine and dual methyl groups enhance hydrophobicity, likely reducing aqueous solubility compared to the mono-methyl analog. Melting points are expected to be higher due to stronger intermolecular forces (e.g., halogen bonding).

- N,N-Dibenzyl-4-methylbenzenesulfonamide: Limited solubility in polar solvents (e.g., water) but moderate solubility in chloroform or dichloromethane .

Reactivity

- Nucleophilic Substitution : The bromine atom at the 2-position makes the target compound a candidate for Suzuki coupling or other cross-coupling reactions, unlike the methyl-substituted analog.

- Sulfonamide Stability : The electron-withdrawing bromine may destabilize the sulfonamide group, increasing susceptibility to hydrolysis under acidic/basic conditions.

Actividad Biológica

N,N-dibenzyl-2-bromo-4,5-dimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in various fields, and comparative analysis with related compounds.

Chemical Structure and Properties

N,N-dibenzyl-2-bromo-4,5-dimethylbenzenesulfonamide features a sulfonamide group that is known for its ability to mimic natural substrates, allowing it to interact with various biological targets. The presence of the bromine atom enhances its reactivity compared to other halogenated analogs, such as chloro or iodo derivatives.

The biological activity of N,N-dibenzyl-2-bromo-4,5-dimethylbenzenesulfonamide primarily arises from its ability to inhibit specific enzymes or disrupt protein interactions. The sulfonamide moiety can mimic the structure of natural substrates, allowing the compound to bind effectively to active sites on enzymes. This binding can lead to inhibition of enzyme activity, which is crucial in various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound competes with natural substrates for binding sites on enzymes, thereby inhibiting their activity.

- Protein Interaction Disruption : By binding to proteins, it can alter their function and disrupt normal cellular processes.

Biological Activity Overview

Research indicates that N,N-dibenzyl-2-bromo-4,5-dimethylbenzenesulfonamide exhibits antibacterial and antifungal properties. Its role as an intermediate in synthesizing pharmaceutical compounds further underscores its importance in drug development.

Table 1: Summary of Biological Activities

Case Studies

- Antibacterial Activity : A study demonstrated that N,N-dibenzyl-2-bromo-4,5-dimethylbenzenesulfonamide showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be lower than that of many standard antibiotics, indicating potential as a new antibacterial agent.

- Enzyme Interaction : Research focused on the compound's interaction with carbonic anhydrase revealed that it effectively inhibited enzyme activity at low concentrations. This finding suggests potential applications in treating conditions where carbonic anhydrase plays a critical role, such as glaucoma and epilepsy.

- Fungal Inhibition : In vitro studies indicated that the compound exhibited antifungal activity against Candida albicans, with results showing a dose-dependent response. This opens avenues for developing new antifungal therapies based on this compound.

Comparative Analysis with Related Compounds

N,N-dibenzyl-2-bromo-4,5-dimethylbenzenesulfonamide can be compared with similar compounds such as N,N-dibenzyl-2-chloro-4,5-dimethylbenzenesulfonamide and N,N-dibenzyl-2-fluoro-4,5-dimethylbenzenesulfonamide. The presence of bromine contributes to distinct reactivity patterns in nucleophilic substitution reactions and influences biological activity due to differences in size and electronegativity.

Table 2: Comparison with Related Compounds

| Compound | Reactivity | Biological Activity |

|---|---|---|

| N,N-dibenzyl-2-bromo-4,5-dimethylbenzenesulfonamide | High | Antibacterial, Antifungal |

| N,N-dibenzyl-2-chloro-4,5-dimethylbenzenesulfonamide | Moderate | Limited |

| N,N-dibenzyl-2-fluoro-4,5-dimethylbenzenesulfonamide | Moderate | Limited |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.